Cas no 944561-44-8 (Propargyl-PEG2-amine)

Propargyl-PEG2-amine structure
Propargyl-PEG2-amine structure
Product Name:Propargyl-PEG2-amine
Numero CAS:944561-44-8
MF:C7H13NO2
MW:143.183622121811
MDL:MFCD19160595
CID:3165026
PubChem ID:253660830
Update Time:2024-10-25

Propargyl-PEG2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-[2-(2-Propynyloxy)ethoxy]ethylamine
    • 2-[2-(Propargyloxy)ethoxy]ethylamine
    • Propyne-PEG2-NH2
    • Propargyl-PEG2-amine
    • Propyne-PEG2-amine
    • BIPG1723
    • GVHLQHHQXWSDDM-UHFFFAOYSA-N
    • FCH932465
    • 2-(2-(prop-2-ynyloxy)ethoxy)ethanamine
    • AK192668
    • 2-(2-Prop-2-ynyloxy-ethoxy)-ethylamine
    • P2225
    • 3-[2-(2-AMINOETHOXY)ETHOXY]PROP-1-YNE
    • 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanamine (ACI)
    • 2-(2-(2-Propyn-1-yloxy)ethoxy)ethylamine
    • 2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-amine
    • 2-(2-Prop-2-ynoxyethoxy)ethanamine
    • 944561-44-8
    • AKOS006238607
    • DTXSID301274815
    • Propargyl-PEG2-NH2
    • H11428
    • 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanamine
    • DS-10346
    • HY-W051634
    • SCHEMBL563252
    • H2N-PEG2-Propyne
    • CS-0044012
    • SY056612
    • HC=C-CH2-PEG2-NH2
    • Alkyne-PEG2-Amine
    • HC inverted exclamation markOC-CH2-PEG2-NH2
    • EN300-6986641
    • DA-77103
    • Alkyne-PEG2-NH2
    • MFCD19160595
    • BP-22519
    • R02-0007
    • MDL: MFCD19160595
    • Inchi: 1S/C7H13NO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-8H2
    • Chiave InChI: GVHLQHHQXWSDDM-UHFFFAOYSA-N
    • Sorrisi: C#CCOCCOCCN

Proprietà calcolate

  • Massa esatta: 143.094628657 g/mol
  • Massa monoisotopica: 143.094628657 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 6
  • Complessità: 105
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 44.5
  • Peso molecolare: 143.18
  • XLogP3: -0.9

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 0.992±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: No data available
  • Punto di ebollizione: 213.8±20.0 ºC (760 Torr),
  • Punto di infiammabilità: 88.4±29.0 ºC,
  • Indice di rifrazione: 1.4590 to 1.4630
  • Solubilità: Solubile (228 g/l) (25°C),

Propargyl-PEG2-amine Informazioni sulla sicurezza

Propargyl-PEG2-amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-W051634-100mg
Propargyl-PEG2-amine
944561-44-8 ≥98.0%
100mg
¥350 2023-08-31
abcr
AB474698-1 g
2-[2-(2-Propynyloxy)ethoxy]ethylamine, 98%; .
944561-44-8 98%
1g
€121.00 2023-07-18
abcr
AB474698-5 g
2-[2-(2-Propynyloxy)ethoxy]ethylamine, 98%; .
944561-44-8 98%
5g
€367.40 2023-07-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD322200-250mg
2-[2-(2-Propynyloxy)ethoxy]ethylamine
944561-44-8 97%
250mg
¥28.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD322200-1g
2-[2-(2-Propynyloxy)ethoxy]ethylamine
944561-44-8 97%
1g
¥70.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD322200-5g
2-[2-(2-Propynyloxy)ethoxy]ethylamine
944561-44-8 97%
5g
¥313.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD322200-10g
2-[2-(2-Propynyloxy)ethoxy]ethylamine
944561-44-8 97%
10g
¥612.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD322200-25g
2-[2-(2-Propynyloxy)ethoxy]ethylamine
944561-44-8 97%
25g
¥1485.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD322200-100g
2-[2-(2-Propynyloxy)ethoxy]ethylamine
944561-44-8 97%
100g
¥4982.0 2024-04-17
Apollo Scientific
BIPG1723-250mg
Propargyl-PEG2-amine
944561-44-8
250mg
£325.00 2023-08-31

Propargyl-PEG2-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
Riferimento
Triazine-Based Tool Box for Developing Peptidic PET Imaging Probes: Syntheses, Microfluidic Radiolabeling, and Structure-Activity Evaluation
Li, Hairong; Zhou, Haiying; Krieger, Stephanie; Parry, Jesse J.; Whittenberg, Joseph J.; et al, Bioconjugate Chemistry, 2014, 25(4), 761-772

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  10 h, rt
Riferimento
Chimeric small molecules for the recruitment of antibodies to cancer cells
, United States, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  10 h, rt
Riferimento
A Remote Arene-Binding Site on Prostate Specific Membrane Antigen Revealed by Antibody-Recruiting Small Molecules
Zhang, Andrew X.; Murelli, Ryan P.; Barinka, Cyril; Michel, Julien; Cocleaza, Alexandra; et al, Journal of the American Chemical Society, 2010, 132(36), 12711-12716

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ,  Tetrahydrofuran ,  Water ;  rt
Riferimento
Design and synthesis of protoporphyrin IX/vitamin B12 molecular hybrids via CuAAC reaction
Loska, Rafal; Janiga, Anita; Gryko, Dorota, Journal of Porphyrins and Phthalocyanines, 2013, 17(1-2), 104-117

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol
Riferimento
Preparation of bifunctional compounds as HMG-CoA reductase degradation-inducing compounds
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
Riferimento
Preparation of dithiodimannobiose-gold nano probe for detection of virus receptor DC-SIGN/R
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Metodo di produzione 7

Condizioni di reazione
Riferimento
Raf-degrading conjugate compounds
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Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Diethyl ether ,  1,4-Dioxane ,  Water ;  30 min, rt; 40 min, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  20 h, rt
Riferimento
The Role of Flexibility in the Rational Design of Modularly Assembled Ligands Targeting the RNAs that Cause the Myotonic Dystrophies
Disney, Matthew D.; Lee, Melissa M.; Pushechnikov, Alexei; Childs-Disney, Jessica L., ChemBioChem, 2010, 11(3), 375-382

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  24 h, rt
Riferimento
Probing Bacterial-Toxin Inhibition with Synthetic Glycopolymers Prepared by Tandem Post-Polymerization Modification: Role of Linker Length and Carbohydrate Density
Richards, Sarah-Jane; Jones, Mathew W.; Hunaban, Mark; Haddleton, David M.; Gibson, Matthew I., Angewandte Chemie, 2012, 51(31), 7812-7816

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  48 d, rt
1.2 Reagents: Water ;  48 h, rt
Riferimento
A Modular Approach to Triazole-Containing Chemical Inducers of Dimerization for Yeast Three-Hybrid Screening
Tran, Fanny; Odell, Anahi V.; Ward, Gary E.; Westwood, Nicholas J., Molecules, 2013, 18(9), 11639-11657

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  10 h, rt
Riferimento
Synthesis of indocyanine green functionalized comblike poly(aspartic acid) derivatives for enhanced cancer cell ablation by targeting the endoplasmic reticulum
Wan, Jiaxun; Sun, Luyan; Wu, Pan; Wang, Fang; Guo, Jia; et al, Polymer Chemistry, 2018, 9(10), 1206-1215

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloro… Solvents: Methanol ;  10 min, rt
Riferimento
Pharmaceutical composition having anti-cancer immunostimulating effect and/or immune checkpoint inhibition potentiating effect
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Riferimento
A MedChem toolbox for cereblon-directed PROTACs
Steinebach, Christian; Sosic, Izidor; Lindner, Stefanie; Bricelj, Alesa; Kohl, Franziska; et al, MedChemComm, 2019, 10(6), 1037-1041

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
Riferimento
Bifunctional molecules with antibody-recruiting and entry inhibitory activity against the human immunodeficiency virus
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Propargyl-PEG2-amine Raw materials

Propargyl-PEG2-amine Preparation Products

Propargyl-PEG2-amine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:944561-44-8)Propargyl-PEG2-amine
Numero d'ordine:A916732
Stato delle scorte:in Stock
Quantità:500g/100g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 13:00
Prezzo ($):3635.0/727.0/229.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:944561-44-8)Propargyl-PEG2-amine
A916732
Purezza:99%/99%/99%
Quantità:500g/100g/25g
Prezzo ($):3635.0/727.0/229.0
Email